N-(1-cyclopropylethyl)-3-methylaniline

Catalog No.
S13770647
CAS No.
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-cyclopropylethyl)-3-methylaniline

Product Name

N-(1-cyclopropylethyl)-3-methylaniline

IUPAC Name

N-(1-cyclopropylethyl)-3-methylaniline

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-9-4-3-5-12(8-9)13-10(2)11-6-7-11/h3-5,8,10-11,13H,6-7H2,1-2H3

InChI Key

WQLMAGXFJMZYLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C2CC2

N-(1-cyclopropylethyl)-3-methylaniline is an organic compound characterized by the presence of a cyclopropyl group, a methylaniline moiety, and an ethyl substituent. Its molecular formula is C12H15N, with a molecular weight of approximately 189.25 g/mol. The compound's structure features a cyclopropylethyl group attached to the nitrogen of the aniline, which contributes to its unique chemical properties and biological activities.

The cyclopropyl group, known for its ring strain due to the small bond angles (approximately 60°), influences the reactivity and stability of the compound. This structural feature is significant in various

  • Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield primary amines or other reduced forms using reducing agents like lithium aluminum hydride or hydrogen gas.
  • Substitution: The nitrogen atom can engage in nucleophilic substitution reactions, where it may replace other functional groups under appropriate conditions.

N-(1-cyclopropylethyl)-3-methylaniline exhibits notable biological activities, particularly in its interactions with enzymes and cellular systems:

  • Cytotoxic Effects: Research has shown that this compound can induce cytotoxicity in human prostate cancer cells, leading to programmed cell death. This suggests potential applications in cancer therapy.
  • Enzyme Interactions: The compound interacts with cytochrome P450 enzymes, which play crucial roles in drug metabolism. Studies indicate that it may influence metabolic pathways involving these enzymes, highlighting its relevance in pharmacology.

The synthesis of N-(1-cyclopropylethyl)-3-methylaniline can be achieved through various methods:

  • Direct Alkylation: One common method involves the alkylation of 3-methylaniline with 1-cyclopropylethyl bromide or iodide in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Simmons-Smith Reaction: This reaction can generate cyclopropane derivatives from alkenes using iodomethylzinc iodide, which may then be used to form the desired compound through subsequent steps.
  • Reduction of Precursors: Starting from suitable precursors such as nitro compounds, reduction processes can yield amines that are further modified to obtain N-(1-cyclopropylethyl)-3-methylaniline.

N-(1-cyclopropylethyl)-3-methylaniline finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic applications, especially in oncology.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and can facilitate various catalytic reactions.
  • Material Science: Its unique properties may also lend themselves to applications in developing new materials or chemical sensors.

Research on N-(1-cyclopropylethyl)-3-methylaniline has focused on its interactions with biological systems:

  • Metabolic Pathways: Studies have investigated how this compound is metabolized by cytochrome P450 enzymes, providing insights into its pharmacokinetics and potential drug interactions.
  • Mechanistic Insights: Investigations into its binding affinity with specific enzymes have revealed its role as an inhibitor or activator, influencing various biochemical pathways .

Several compounds share structural similarities with N-(1-cyclopropylethyl)-3-methylaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(cyclopropylmethyl)-3-methylanilineContains a cyclopropyl groupSimilar reactivity but different substitution pattern
3-chloro-N-(1-cyclopropylethyl)-4-methoxyanilineContains a chloro and methoxy groupExhibits different biological activities due to halogen substitution
N,N-dimethylcyclopropylamineDimethyl substitution on nitrogenDifferent steric effects impacting enzyme interactions
4-cyclopropylanilineCyclopropane directly attached to anilineLacks ethyl substitution affecting solubility and reactivity

These compounds illustrate the diversity within this chemical class while emphasizing the unique structural features and biological activities of N-(1-cyclopropylethyl)-3-methylaniline .

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.136099547 g/mol

Monoisotopic Mass

175.136099547 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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